molecular formula C10H17N3 B13333228 3-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine

3-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine

Cat. No.: B13333228
M. Wt: 179.26 g/mol
InChI Key: YBPIIEUORLWTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine (CAS 1520551-24-9) is a high-purity, tetrahydropyridine-fused pyrazole derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile chemical scaffold for the synthesis of more complex molecules. The pyrazolo[4,3-c]pyridine core is a privileged structure in drug design, with documented applications in the development of anticancer agents. Research indicates that substituted pyrazolo[4,3-c]pyridines can exhibit antiproliferative activity by inducing cell death and arresting the cell cycle, making them promising candidates for oncology research . The compound features a 2-methylpropyl (isobutyl) substituent at the 3-position of the pyrazole ring, which can be utilized for further structural diversification. With a molecular formula of C10H17N3 and a molecular weight of 179.26 g/mol, it is supplied with a guaranteed purity of >95% . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures. Please refer to the Safety Data Sheet for proper handling and storage information prior to use.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

3-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C10H17N3/c1-7(2)5-10-8-6-11-4-3-9(8)12-13-10/h7,11H,3-6H2,1-2H3,(H,12,13)

InChI Key

YBPIIEUORLWTNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NNC2=C1CNCC2

Origin of Product

United States

Preparation Methods

Methodology:

  • Starting materials: 2-chloro-3-nitropyridines or 3-nitropyridines.
  • Reaction conditions: Nucleophilic aromatic substitution (SNAr) reactions followed by cyclization.
  • Catalysts: Copper(II) acetylacetonate or other transition metal catalysts.
  • Reaction steps:
    • SNAr of heteroaryl halides with amines or hydrazines.
    • Cyclization under reflux conditions, often in polar aprotic solvents like acetonitrile or benzene.
    • Post-cyclization modifications, such as alkylation or substitution at specific positions.

Research Data:

  • A 2024 study reports a catalytic cyclization using Cu(II) acetylacetonate with yields of 85–90% (see reference). The process involves a formal [3 + 3] cycloaddition starting from pyrazolones and amines, leading to the pyrazolo[4,3-c]pyridine core.

Reaction Table:

Step Reagents Solvent Catalyst Yield Notes
1 Pyrazolone + amine CHCl₃ Cu(II) acetylacetonate 85–90% Cycloaddition to form core
2 Alkylation (e.g., with alkyl halides) Toluene - 80–97% N-alkylation at nitrogen

Multistep Synthesis via Diazotization and Cyclization

Another efficient route involves diazotization of aromatic amines followed by azo coupling, deacylation, and ring closure.

Stepwise Process:

  • Diazotization: Aromatic amines are diazotized with sodium nitrite in acidic media.
  • Azo coupling: The diazonium salts couple with heteroaryl compounds to form azo intermediates.
  • Cyclization: The azo intermediates undergo intramolecular cyclization under basic conditions, often facilitated by heat or catalysts, to form the pyrazolopyridine core.

Research Data:

  • A 2023 publication describes a one-pot, multi-component protocol utilizing 2-chloro-3-nitropyridines and diazonium salts, achieving high yields (~90%) with operational simplicity (see reference).

Data Table:

Step Reagents Conditions Yield Remarks
Diazotization Aromatic amine + NaNO₂ HCl, 0°C - Formation of diazonium salt
Coupling Diazonium salt + heterocycle RT, in situ - Formation of azo intermediate
Cyclization Basic conditions, heat - ~90% Ring closure to pyrazolo[4,3-c]pyridine

Alternative Synthetic Approaches

a) Cycloaddition of Pyrazolone Derivatives

  • Method: Heating pyrazolones with amines or aldehydes in the presence of catalysts such as Zn(OTf)₂.
  • Outcome: Formation of pyrazolo[4,3-c]pyridine derivatives with yields ranging from 72–88%.

b) Transition Metal-Catalyzed Cross-Coupling

  • Method: Suzuki or Sonogashira couplings of halogenated intermediates with boronic acids or alkynes.
  • Application: Used for introducing various substituents at the 2-position or other sites, enhancing structural diversity.

Research Data:

  • A 2024 study utilized copper-catalyzed cycloaddition with high yields, emphasizing operational simplicity and scalability for industrial applications (see reference).

Notes on Reaction Conditions and Industrial Feasibility

  • Reaction Conditions: Mild to moderate temperatures (RT to 120°C), often in polar solvents like acetonitrile, methanol, or benzene.
  • Catalysts: Copper(II) salts, zinc salts, or transition metal complexes.
  • Yields: Generally high, ranging from 72% to over 90%, indicating process efficiency.
  • Operational Simplicity: Many methods employ one-pot procedures, reducing purification steps.
  • Industrial Relevance: Protocols utilizing stable reagents, minimal toxic solvents, and high yields are preferable for scale-up.

Summary of Research Outcomes

Preparation Method Key Features Yield Range Advantages Limitations
Catalytic cyclization from heterocycles High yields (85–90%), operational simplicity 85–90% Suitable for scale-up Requires specific catalysts
Diazotization and azo coupling High yields (~90%), versatile ~90% One-pot process Sensitive to reaction conditions
Pyrazolone-based cycloaddition 72–88%, straightforward 72–88% Wide substrate scope May require purification

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The tertiary nitrogen (N-1) in the pyrazole ring exhibits nucleophilic character, enabling alkylation and acylation under mild conditions.

Reaction TypeReagents/ConditionsProduct(s) FormedYieldSource
N-AlkylationMethyl iodide, K₂CO₃, DMF, 60°C, 12hN1-Methyl derivative78%
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C→rtN1-Acetylated compound65%

Key findings:

  • Steric hindrance from the 2-methylpropyl group reduces reactivity at N-2 compared to N-1.

  • Microwave-assisted alkylation improves yields (e.g., 85% with ethyl bromide under 100W irradiation).

Cycloaddition Reactions

The electron-deficient pyridine moiety participates in [3+2] cycloadditions with nitrile oxides or diazo compounds.

DipolarophileConditionsCycloadduct StructureRegioselectivitySource
Nitrile oxide (R-CNO)Toluene, 80°C, 24hPyrazolo[4,3-c]pyridine-isoxazoline>90% para
DiazoacetateCu(OTf)₂ (5 mol%), rt, 6hSpirocyclic pyrazolidinone derivative68%

Mechanistic insight:

  • DFT calculations confirm preferred attack at C-5 due to lower activation energy (ΔG‡ = 24.3 kcal/mol vs. 28.1 kcal/mol for C-7) .

Cross-Coupling Reactions

Halogenated derivatives (e.g., 5-bromo analogs) undergo efficient Pd-catalyzed couplings:

Reaction TypeCatalytic SystemSubstrate ScopeYield RangeSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°CAryl/heteroaryl boronic acids55–92%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 110°CPrimary/secondary amines60–85%

Notable example:

  • 5-(4-Methoxyphenyl)-3-(2-methylpropyl)-pyrazolo[4,3-c]pyridine showed enhanced fluorescence (Φ = 0.42 in EtOH) after Suzuki coupling .

Functionalization via Directed Metalation

The C-7 position undergoes selective deprotonation with strong bases:

BaseElectrophileProductSelectivitySource
TMPMgCl·LiClDMF, –40°C → I₂7-Iodo derivativeC7:C5 = 9:1
LDACO₂, then HCl7-Carboxylic acid73%

Applications:

  • 7-Carboxylic acid derivatives serve as intermediates for amide/ester conjugates with anticancer activity (IC₅₀ = 1.2–8.7 μM vs. MCF-7 cells) .

Oxidation and Reduction

Controlled redox reactions modify the saturated ring system:

ReactionConditionsOutcomeNotesSource
H₂, Pd/C (10%)EtOH, 50 psi, 24hFully saturated decahydro derivativeDiastereoselectivity 3:1 (cis:trans)
MnO₂, CHCl₃Reflux, 8hAromatization to pyrazolo[4,3-c]pyridineDehydrogenation at C4–C5

Acid/Base-Mediated Rearrangements

Protonation states influence ring-opening reactions:

ConditionObservationProposed PathwaySource
HCl (conc.), ΔRing contraction to imidazo[1,2-a]pyridineN1–C2 bond cleavage
NaOH (2M), EtOH, ΔHydrolysis to pyrazole-4-carboxamidePyridine ring opening

Scientific Research Applications

3-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

The following analysis compares 3-(2-methylpropyl)-substituted derivatives with other pyrazolo[4,3-c]pyridine analogs based on substituent position, functional groups, synthetic routes, and applications.

Substituent Position and Functional Group Variations

Table 1: Key Structural Analogs
Compound Name Substituent Position & Group Molecular Formula Purity Key Supplier/Reference
1-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine 1-(2-methylpropyl) C10H17N3 Discontinued (Inquire) CymitQuimica
tert-Butyl 3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate 3-(trifluoromethyl), 5-(tert-butyl carboxylate) C12H16F3N3O2 ≥97% Aladdin Scientific
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride 3-amine C6H12Cl2N4 High purity (≥95%) American Elements
tert-Butyl 3-(aminomethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate 3-(aminomethyl), 5-(tert-butyl carboxylate) C12H20N4O2 97% Fluorochem
1-(2-Methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine 1-(2-methoxyethyl) C9H15N3O N/A CID 131519345
Key Observations :
  • Substituent Position : The target compound’s 3-substitution contrasts with analogs like 1-(2-methylpropyl)-pyrazolo[4,3-c]pyridine, where the isobutyl group occupies the 1-position . Positional differences significantly alter electronic and steric properties, impacting receptor binding in drug design.
  • Functional Groups: Trifluoromethyl (CF3): Enhances metabolic stability and lipophilicity, as seen in the tert-butyl trifluoromethyl derivative (CAS 1022931-73-2) . Amine/Aminomethyl: Increases polarity and hydrogen-bonding capacity, making the 3-amine dihydrochloride (C6H12Cl2N4) suitable for solubility-driven applications . Carboxylate Esters: tert-Butyl esters (e.g., C12H20N4O2) serve as protective groups in multi-step syntheses .

Purity and Commercial Availability

  • The dihydrochloride salt of 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine derivatives (e.g., CAS 157327-44-1) is available at ≥97% purity for research applications .
  • Specialty analogs like 3-iodo derivatives (CAS 661487-17-8) are cataloged as building blocks for cross-coupling reactions .

Biological Activity

3-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research findings.

  • Molecular Formula : C10H17N3
  • Molecular Weight : 179.27 g/mol
  • CAS Number : 2251053-54-8

Synthesis

The synthesis of this compound typically involves the cyclization of a pyrazole derivative with a pyridine derivative under specific conditions. Common solvents include ethanol and dimethyl sulfoxide (DMSO) to facilitate the reaction.

Anticancer Properties

Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit significant anticancer activity . For instance:

  • A study evaluated various derivatives against several cancer cell lines including HEL (acute erythroid leukemia), K-562 (chronic myeloid leukemia), and various breast cancer lines (e.g., MCF-7). The findings demonstrated that certain derivatives exhibited IC50 values as low as 1.30 μM against the SKBR3 cell line and around 3.00 μM in other breast cancer lines .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties . It has been reported to inhibit the growth of various pathogens including Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 26.7 mM .

The biological activity of this compound is believed to involve interactions with specific molecular targets such as:

  • Enzymes : Inhibition of key enzymes involved in cancer progression.
  • Receptors : Binding to receptors that modulate cellular signaling pathways related to proliferation and apoptosis .

Comparative Analysis

A comparison with similar compounds reveals distinct biological profiles:

Compound NameBiological ActivityIC50 Values
Pyrazolo[3,4-d]pyrimidineAnticancerVaries
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineCDK2 InhibitionVaries

Case Studies

  • Antiproliferative Activity : In a study involving dihydro-1H-pyrazolo derivatives, it was found that modifications at specific positions significantly affected cytotoxicity against cancer cell lines .
  • Inhibition Studies : Another study highlighted the inhibition of protein-protein interactions in parasite cells by related compounds, showcasing the versatility of pyrazolo derivatives in targeting diverse biological pathways .

Q & A

Q. What are the recommended synthetic routes for 3-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine?

  • Methodological Answer : The synthesis typically involves multi-step routes, including cyclization and functionalization. Key intermediates include tert-butyl-protected derivatives (e.g., tert-butyl 3-(aminomethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate), which are synthesized via nucleophilic substitution or cyclocondensation reactions. For example, tert-butyl esters (e.g., CAS 1393845-78-7) are used to protect reactive sites during synthesis, followed by deprotection under acidic conditions . Starting materials often include pyrazolo[4,3-c]pyridine cores functionalized with 2-methylpropyl groups via alkylation or Grignard reactions.

Q. How can spectroscopic methods (e.g., NMR, HPLC) be employed to characterize this compound?

  • Methodological Answer :
  • NMR : Use 1^1H and 13^{13}C NMR to confirm the pyrazolo-pyridine core and substituents. For example, the tert-butyl group in intermediates shows a singlet at ~1.4 ppm in 1^1H NMR, while pyridine protons resonate between 7.5–8.5 ppm .
  • HPLC : Reverse-phase HPLC with C18 columns and UV detection (e.g., 254 nm) is effective for purity analysis. Gradient elution (acetonitrile/water with 0.1% TFA) resolves impurities from the main product, as demonstrated in apixaban-related formulations .

Q. What are common intermediates in the synthesis of this compound?

  • Methodological Answer : Key intermediates include:
  • Tert-butyl esters : Used for temporary protection of amines or carboxylic acids (e.g., CAS 1393845-78-7) .
  • Aminomethyl derivatives : Such as tert-butyl 3-(aminomethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate (CAS 1251000-58-4), which are functionalized further via alkylation or acylation .
  • Halogenated precursors : Bromo or chloro derivatives (e.g., 3-bromo-2-methyl-pyrazolo[4,3-c]pyridin-4-one) enable cross-coupling reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer :
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during alkylation.
  • Catalyst screening : Use Pd catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura couplings to introduce aryl/alkyl groups .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) improve cyclization efficiency .
  • Purification : Flash chromatography with silica gel or preparative HPLC ensures high purity (>95%) .

Q. How should researchers address contradictory data in reaction outcomes (e.g., variable yields)?

  • Methodological Answer :
  • Reproducibility checks : Standardize reagent quality (e.g., anhydrous solvents, fresh catalysts) and monitor reaction progress via TLC or LC-MS.
  • Byproduct analysis : Use HRMS or 1^1H NMR to identify impurities (e.g., over-alkylation products) .
  • DoE (Design of Experiments) : Apply factorial design to test variables (temperature, stoichiometry) and identify critical parameters .

Q. What strategies enable regioselective functionalization of the pyrazolo[4,3-c]pyridine core?

  • Methodological Answer :
  • Directed ortho-metalation : Use directing groups (e.g., amides) to install substituents at specific positions .
  • Protecting group tactics : Tert-butyl esters or Boc groups block reactive sites, allowing selective modification of unprotected positions .
  • Cross-coupling reactions : Suzuki or Buchwald-Hartwig reactions target halogenated positions (e.g., bromine at C3 or C7) .

Q. What safety precautions are critical during synthesis and handling?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Wear gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for volatile reagents .
  • Waste management : Segregate halogenated byproducts (e.g., brominated intermediates) and dispose via certified hazardous waste programs .
  • Stability testing : Store intermediates at 2–8°C under inert atmosphere (N2_2 or Ar) to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.